molecular formula C14H28N2O2 B1382003 tert-Butyl 4-(isopropylamino)azepane-1-carboxylate CAS No. 1391737-77-1

tert-Butyl 4-(isopropylamino)azepane-1-carboxylate

Cat. No.: B1382003
CAS No.: 1391737-77-1
M. Wt: 256.38 g/mol
InChI Key: BYDWEDGWCYVSAH-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(isopropylamino)azepane-1-carboxylate is a chemical compound with the molecular formula C14H28N2O2 and a molecular weight of 256.38 g/mol. This compound is widely used in various fields of research and industry due to its unique chemical properties.

Preparation Methods

The synthesis of tert-Butyl 4-(isopropylamino)azepane-1-carboxylate involves several steps. One common synthetic route includes the reaction of azepane with tert-butyl chloroformate and isopropylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified using standard techniques such as column chromatography .

Chemical Reactions Analysis

Tert-Butyl 4-(isopropylamino)azepane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various substituted derivatives.

Scientific Research Applications

Tert-Butyl 4-(isopropylamino)azepane-1-carboxylate has numerous applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of biological pathways and enzyme interactions.

    Medicine: It serves as a building block in the development of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl 4-(isopropylamino)azepane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Tert-Butyl 4-(isopropylamino)azepane-1-carboxylate can be compared with similar compounds such as tert-Butyl 4-(methylamino)azepane-1-carboxylate and tert-Butyl 4-(ethylamino)azepane-1-carboxylate. These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and applications .

Properties

IUPAC Name

tert-butyl 4-(propan-2-ylamino)azepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O2/c1-11(2)15-12-7-6-9-16(10-8-12)13(17)18-14(3,4)5/h11-12,15H,6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYDWEDGWCYVSAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1CCCN(CC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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